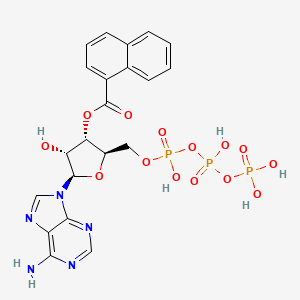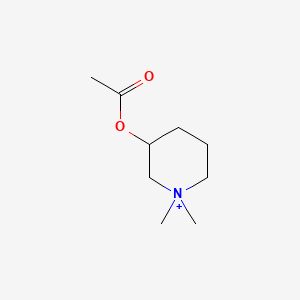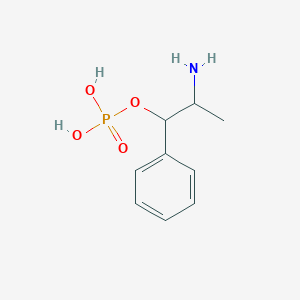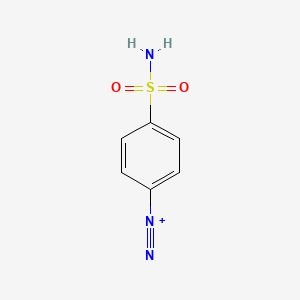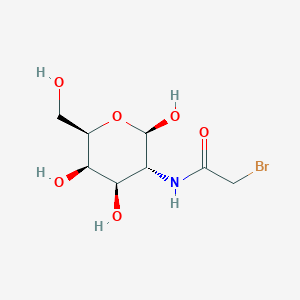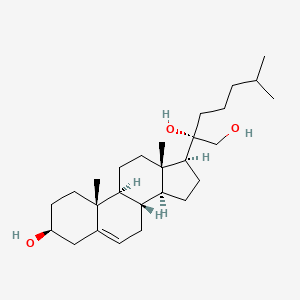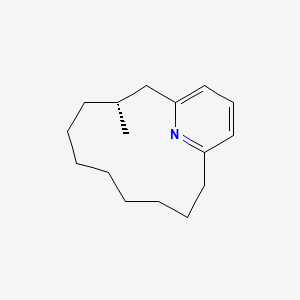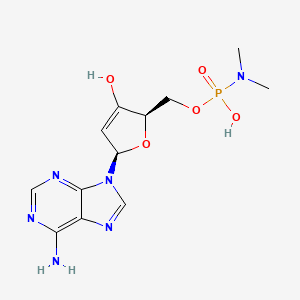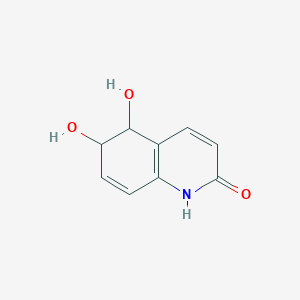
5,6-Dihydroquinoline-2,5,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dihydroquinoline-2,5,6-triol is a hydroxyquinoline.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis Techniques : A study by Alizadeh et al. (2015) describes a one-pot method for synthesizing 5,6-dihydroquinolines, involving the reaction of acyclic α,α-dicyanoolefins and acetylenic ester, creating new C–C and C–N bonds (Alizadeh et al., 2015).
- Tandem Reactions : Zhou et al. (2009) developed a tandem reaction combining radical and ionic processes for synthesizing substituted 3,4-dihydroquinolin-2-ones, demonstrating its importance in pharmaceuticals (Zhou, Zhang, & Jiao, 2009).
Pharmacological and Biological Applications
- Antitubercular Activity : Mandewale et al. (2016) synthesized hydrazone derivatives from 3,4-dihydroquinolin-2(1H)-one and found that their Zn (II) complexes exhibited significant antituberculosis activity (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).
- Anticancer Drug Candidates : Research by Chou et al. (2010) on 2-phenylquinolin-4-ones led to the development of novel drug candidates with significant cytotoxic activity against tumor cell lines (Chou et al., 2010).
- Antimalarial Drugs : Dechy‐Cabaret et al. (2000) introduced 'Trioxaquines', new antimalarial drugs combining aminoquinoline and trioxane, showing high in vitro activity against both chloroquine sensitive and resistant Plasmodium falciparum strains (Dechy‐Cabaret, Benoit‐Vical, Robert, & Meunier, 2000).
Other Applications
- Catalytic Processes : Wang et al. (2012) found that 6,7-Dihydroquinolin-8(5H)-one oxime serves as a superior ligand in CuI-catalyzed N-arylation of imidazoles in water, highlighting its application in green chemistry (Wang, Fuxing, Daizhi, Jiangxi, & Li, 2012).
Eigenschaften
Produktname |
5,6-Dihydroquinoline-2,5,6-triol |
|---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
5,6-dihydroxy-5,6-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H9NO3/c11-7-3-2-6-5(9(7)13)1-4-8(12)10-6/h1-4,7,9,11,13H,(H,10,12) |
InChI-Schlüssel |
HPQLNKXDNOVXAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=O)N2)C(C1O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



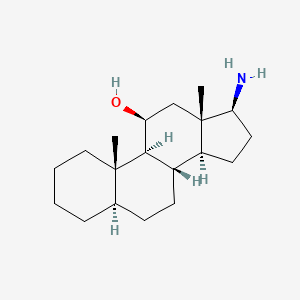
![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)
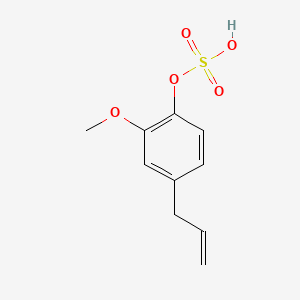
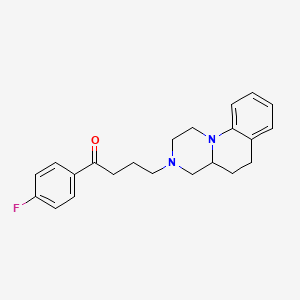
![N-[2-chloro-4-fluoro-5-[4-(3-fluoropropyl)-5-oxotetrazol-1-yl]phenyl]ethanesulfonamide](/img/structure/B1213003.png)
![[2-[(3S,5S,8S,10S,13S,14S,16S,17R)-3-acetyloxy-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1213005.png)
